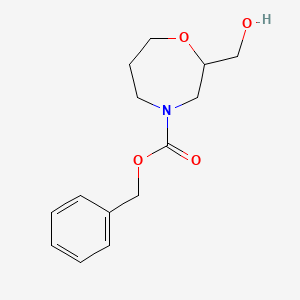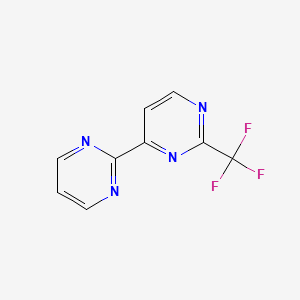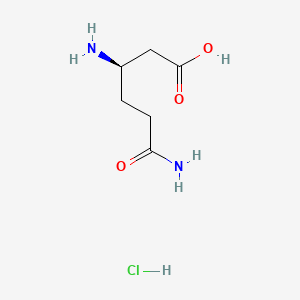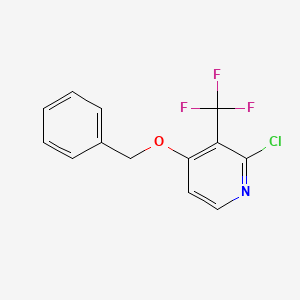![molecular formula C7H3BrClN3 B567311 6-Bromo-4-chloropyrido[2,3-d]pyrimidine CAS No. 1215787-31-7](/img/structure/B567311.png)
6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Descripción general
Descripción
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyrido[2,3-d]pyrimidine, which is a fused bicyclic system containing both pyridine and pyrimidine rings.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloropyrido[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studies investigating the function of specific enzymes or receptors.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with the pyrido[2,3-d]pyrimidine scaffold have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that bromine atoms can activate aromatic nucleophilic and electrophilic substitutions , which may play a role in its interaction with its targets.
Biochemical Pathways
Pyrido[2,3-d]pyrimidine derivatives have been associated with anti-inflammatory, cytotoxic, antimicrobial, cytokine and phosphodiesterase inhibitory, anticancer, antioxidant, and antidiarrheal activities , suggesting they may impact a variety of biochemical pathways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given the wide range of biological activities displayed by pyrido[2,3-d]pyrimidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-bromonicotinic acid.
Cyclization: The starting material undergoes cyclization with formic acid, triethyl orthoformate, or formamide to form 6-bromopyrido[2,3-d]pyrimidin-4-ol.
Chlorination: The 6-bromopyrido[2,3-d]pyrimidin-4-ol is then chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chloropyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amino derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound is structurally similar but contains a thiophene ring instead of a pyridine ring.
4-Chloro-6-methylpyrido[2,3-d]pyrimidine: This compound has a methyl group instead of a bromine atom at the 6-position.
Uniqueness
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
6-bromo-4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCJQZPMNEQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680739 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215787-31-7 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B567230.png)



![2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567237.png)


![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)
